2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane
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Overview
Description
2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[310]hexane is a bicyclic compound characterized by its unique structural features This compound is part of the bicyclo[310]hexane family, which is known for its rigid and compact structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane typically involves a series of cycloaddition reactions. One common method is the [2 + 2] cycloaddition, which utilizes photochemistry to form the bicyclic structure. This reaction is carried out under UV light, which facilitates the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or prop-2-enoxymethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This compound can also interact with cell membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the substituents attached to the ring.
3-Azabicyclo[3.1.0]hexanes: These compounds contain a nitrogen atom in the bicyclic ring, which imparts different chemical properties.
Uniqueness
2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane is unique due to its specific substituents, which provide distinct chemical reactivity and potential applications. The presence of both methoxy and prop-2-enoxymethyl groups allows for a wide range of chemical modifications and functionalizations.
Properties
Molecular Formula |
C11H18O5 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H18O5/c1-4-5-14-6-7-8-9(16-8)10(15-7)11(12-2)13-3/h4,7-11H,1,5-6H2,2-3H3 |
InChI Key |
RUYUXFFPHDRGIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1C2C(O2)C(O1)COCC=C)OC |
Origin of Product |
United States |
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